molecular formula C7H4F5NO B2415458 3,6-Difluoro-2-(trifluoromethoxy)aniline CAS No. 1806353-36-5

3,6-Difluoro-2-(trifluoromethoxy)aniline

Cat. No. B2415458
CAS RN: 1806353-36-5
M. Wt: 213.107
InChI Key: QLEKJISYNOMZOK-UHFFFAOYSA-N
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Description

“3,6-Difluoro-2-(trifluoromethoxy)aniline” is a chemical compound that is used in chemical synthesis . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .

Scientific Research Applications

Metalation in Structural Elaboration

Trifluoromethoxy-substituted anilines, including variants like 3,6-Difluoro-2-(trifluoromethoxy)aniline, undergo metalation, a process critical for their structural elaboration. This reaction is influenced by the N-protective group used, determining the site selectivity of the reaction. Such metalation and subsequent electrophilic trapping lead to various products useful in organic chemistry (Leroux, Castagnetti, & Schlosser, 2003).

Conformational Studies

Conformational studies of trifluoromethoxy anilines reveal specific orientations of functional groups relative to the arene ring. This includes the nearly perpendicular orientation of the trifluoromethoxy group and the positioning of amino groups, which is crucial in determining the compound's properties and interactions (Rose-munch et al., 1994).

Synthesis of Agrochemical Intermediates

An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate derived from this compound, demonstrates its significance in the agricultural sector. This synthesis shows high yields and purity, indicating the compound's importance in this field (Ding Zhi-yuan, 2011).

Facilitating Pharmaceutical and Agrochemical Synthesis

The synthesis of ortho-trifluoromethoxylated aniline derivatives, including this compound, plays a significant role in developing pharmaceuticals and agrochemicals. These derivatives serve as valuable synthetic building blocks due to their pharmacological and biological properties (Feng & Ngai, 2016).

Applications in Organic Synthesis

Studies on the trifluoromethoxy group in organic synthesis and medicinal chemistry highlight the demand for new methods to incorporate this group into highly functionalized compounds. This has led to the development of efficient, selective, and general protocols, expanding the chemical space for pharmaceutical applications (Jakubczyk et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, “4-(trifluoromethoxy)aniline”, indicates that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate personal protective equipment and under a chemical fume hood .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Difluoro-2-(trifluoromethoxy)aniline . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

properties

IUPAC Name

3,6-difluoro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEKJISYNOMZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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